5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a benzodioxole group at position 5 and a 3-chlorophenyl-triazole moiety at position 2. Its structure combines aromatic, electron-rich (benzodioxole), and halogenated (3-chlorophenyl) groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O3/c18-11-2-1-3-12(7-11)23-8-13(20-22-23)16-19-17(26-21-16)10-4-5-14-15(6-10)25-9-24-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOONOJLFWNQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that combines several pharmacophores:
- Benzodioxole Moiety : Known for its diverse biological activities.
- Triazole Ring : Associated with antifungal and anticancer properties.
- Oxadiazole Group : Often linked to anti-inflammatory and antimicrobial effects.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Benzodioxole | Aromatic ring with two oxygen atoms |
| Triazole | Five-membered ring containing three nitrogen atoms |
| Oxadiazole | Five-membered ring containing two nitrogen and two oxygen atoms |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer progression, such as cyclooxygenase (COX) and certain kinases.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, contributing to its cytotoxic effects.
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results :
- MCF-7: IC50 = 12 µM
- A549: IC50 = 15 µM
- HeLa: IC50 = 10 µM
These results indicate a promising potential for this compound as an anticancer agent.
Pharmacological Profile
The pharmacological profile of the compound suggests multiple therapeutic applications:
Table 2: Pharmacological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of cell growth |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Reduction in inflammatory markers in vitro |
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Variants of the compound have been synthesized to enhance specific biological activities.
Example Synthetic Route
- Formation of Benzodioxole : Cyclization of catechol derivatives.
- Triazole Formation : Click chemistry techniques are often employed.
- Final Coupling : Combining the triazole with the oxadiazole moiety.
Table 3: Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Oxadiazole Core
The target compound’s 1,2,4-oxadiazole core is substituted with benzodioxole and 3-chlorophenyl-triazole . Comparisons with analogs reveal:
- Benzoxadiazole vs. Benzodioxole: The compound in -[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one, replaces benzodioxole with a benzoxadiazole group. Benzoxadiazoles are known for strong electron-withdrawing properties and fluorescence, whereas benzodioxoles (electron-rich) may enhance metabolic stability .
- Chlorophenyl Positioning : describes 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole. The ortho-chlorophenyl substitution in this compound versus the meta-chlorophenyl in the target compound could influence steric effects and intermolecular interactions (e.g., crystal packing or receptor binding) .
Spectral and Crystallographic Properties
- IR and NMR Profiles : The triazole-thione derivative in (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) shows distinct IR peaks for C=S (1243 cm⁻¹) and C=N (1596 cm⁻¹), absent in the target compound due to its oxadiazole and benzodioxole groups. The target’s ¹H-NMR would likely exhibit aromatic proton signals near δ 6.86–7.26 ppm (similar to ) but with additional splitting from the benzodioxole’s methylenedioxy group .
- Crystal Packing: and highlight that planar 1,2,4-oxadiazole and benzotriazole moieties in 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole form 2D sheets via weak C–H···N hydrogen bonds.
Data Table: Key Comparisons with Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
